molecular formula C25H26N4O B2401359 4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 850731-70-3

4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No.: B2401359
CAS No.: 850731-70-3
M. Wt: 398.51
InChI Key: CNGVYBOOKDTHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a morpholine ring, making it a subject of interest for various research fields.

Properties

IUPAC Name

4-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c1-18-22(17-20-9-5-3-6-10-20)25(28-13-15-30-16-14-28)29-24(26-18)23(19(2)27-29)21-11-7-4-8-12-21/h3-12H,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGVYBOOKDTHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCOCC4)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the reaction of appropriate benzyl and phenyl derivatives with pyrazolo[1,5-a]pyrimidine precursors under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl positions, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acetic anhydride, pyridine, and reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Anticancer Properties
Recent research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including 4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine. Various studies have demonstrated that these compounds can inhibit key enzymes involved in cancer progression:

  • Inhibition of mTOR Pathway : Pyrazolo[1,5-a]pyrimidine compounds have been identified as mTOR inhibitors, which are crucial in cancer cell proliferation and survival. The inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Targeting Kinases : The compound has shown efficacy against specific kinases involved in cancer signaling pathways. For instance, it has been linked to SRC kinase inhibition, which plays a significant role in breast cancer progression .

Mechanism of Action
The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Dihydroorotate Dehydrogenase Inhibition : Research indicates that compounds with similar structures effectively inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells such as those found in tumors .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Studies have shown that modifications to the pyrazole and pyrimidine moieties can significantly alter their biological activity:

Compound ModificationEffect on Activity
Substituents on MorpholineEnhanced solubility and bioavailability
Variations in Benzyl GroupIncreased potency against specific cancer cell lines

Case Studies

Several case studies illustrate the successful application of this compound class:

  • Case Study 1 : A study evaluated a series of pyrazolo[1,5-a]pyrimidines for their anticancer effects on A375 melanoma cells. The results indicated that certain derivatives exhibited IC50 values as low as 0.19 µM, demonstrating significant growth inhibition .
  • Case Study 2 : Another investigation focused on the use of pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. The compound showed promising results in inhibiting CDK2 with an IC50 value of 25 nM .

Mechanism of Action

The mechanism of action of 4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation, thereby exerting anti-cancer effects . The compound’s unique structure allows it to bind selectively to these targets, disrupting their normal function and leading to therapeutic outcomes.

Comparison with Similar Compounds

4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine can be compared with other similar compounds, such as:

  • 2-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-methylphenyl)acetamide
  • 6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can significantly impact their chemical properties and biological activities

Biological Activity

The compound 4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzymatic inhibition, and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure that includes a morpholine ring and a pyrazolo[1,5-a]pyrimidine core. The presence of substituents, such as benzyl and dimethyl groups, enhances its biological activity by influencing interactions with biological targets.

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity . For instance, studies have shown that derivatives can effectively inhibit various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF70.01Induces apoptosis
This compoundNCI-H4600.03Inhibits Aurora-A kinase
This compoundSF-26831.5Disrupts microtubule formation

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and inhibition of key kinases involved in cancer progression .

Enzymatic Inhibition

The compound has also been noted for its ability to inhibit specific enzymes related to cancer metabolism. For example:

  • mTORC1 Inhibition : Similar compounds have demonstrated the ability to reduce mTORC1 activity, leading to increased autophagy and altered cellular metabolism .

This enzymatic inhibition is crucial as it can disrupt cancer cell growth and survival mechanisms.

Case Studies

Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical settings:

  • Study on MIA PaCa-2 Cells : A derivative exhibited submicromolar antiproliferative activity and was shown to disrupt autophagic flux by interfering with mTORC1 reactivation .
  • In Vivo Models : Compounds similar to this compound were tested in animal models for their anticancer effects, showing significant tumor reduction compared to control groups .

The mechanisms through which this compound exerts its biological effects are multifaceted:

Apoptosis Induction

The compound promotes apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.

Autophagy Modulation

By inhibiting mTORC1, the compound enhances autophagic processes that can lead to the degradation of damaged cellular components .

Kinase Inhibition

Inhibition of kinases such as Aurora-A is critical for disrupting the cell cycle in cancer cells, leading to reduced proliferation and increased sensitivity to other therapeutic agents .

Q & A

Q. What are the key synthetic routes for 4-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine, and how are intermediates characterized?

The compound is synthesized via cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by functionalization at position 7 with morpholine. For example:

  • Core formation : Cyclization of precursors like 5a () under reflux in pyridine yields intermediates (e.g., compound 11, 70% yield, m.p. 221–223°C) .
  • Morpholine coupling : Reactions with morpholine derivatives (e.g., 4-(2-chloroethyl)morpholine HCl) under Pd-catalyzed conditions (10 mol% PdCl₂(PPh₃)₂, Na₂CO₃) enable substitution at position 7 ( ) .
  • Characterization : NMR (¹H/¹³C), MS, and elemental analysis verify structures. For instance, compound 10c (C₂₁H₁₆ClN₇Al) showed ≤0.3% deviation in C/H/N content .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical techniques :
  • Melting points : Used to confirm consistency with literature (e.g., 263–265°C for compound 10d) .
  • Spectroscopy : ¹H NMR detects substituent effects (e.g., benzyl protons at δ 4.15–4.30 ppm; morpholine protons at δ 3.60–3.80 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 363.4 for related compounds) confirm molecular weight .

Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?

  • Anticancer potential : Derivatives inhibit kinases (e.g., KDR) and enzymes via trifluoromethyl groups enhancing binding affinity ( ) .
  • Enzyme inhibition : Structural analogs show activity against AMP-activated protein kinase (AMPK) ( ) .
  • Evaluation methods : In vitro cytotoxicity assays (e.g., MTT) and enzymatic inhibition studies (IC₅₀ values) are standard .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

  • Reagent control : Use of silylformamidine () or Pd catalysts ( ) directs substitution to position 7 .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction efficiency (e.g., 80% yield in Scheme 1, ) .
  • Computational modeling : Predicts electronic effects of substituents (e.g., benzyl vs. phenyl groups) on reaction pathways .

Q. How should contradictory NMR data be resolved for structurally similar analogs?

  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference () .
  • 2D NMR : HSQC and HMBC correlations differentiate overlapping signals (e.g., pyrimidine C-H vs. morpholine protons) .
  • Crystallography : Single-crystal X-ray structures (e.g., , R factor = 0.055) validate ambiguous NMR assignments .

Q. What strategies optimize yields in multistep syntheses?

  • Stepwise purification : Crystallization (e.g., from ethanol or DMF) removes byproducts () .
  • Catalyst screening : PdCl₂(PPh₃)₂ improves coupling efficiency (75–90% yields in ) .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation to adjust conditions (e.g., reflux time) .

Q. How do trifluoromethyl and morpholine groups influence bioactivity?

  • Trifluoromethyl : Enhances metabolic stability and hydrophobic interactions ( ) .
  • Morpholine : Improves solubility and modulates pharmacokinetics ( ) .
  • SAR studies : Compare analogs (e.g., 3-(2,4-dichlorophenyl) vs. 5-(4-fluorophenyl) substitutions) to map activity trends .

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed coupling for morpholine introduction () .
  • Characterization : Combine NMR, MS, and X-ray crystallography to resolve structural ambiguities .
  • Bioassays : Use trifluoromethyl-containing analogs for enhanced target engagement in kinase studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.